molecular formula C11H12N2O2 B14153272 3-Methyl-6-phenylpiperazine-2,5-dione

3-Methyl-6-phenylpiperazine-2,5-dione

Cat. No.: B14153272
M. Wt: 204.22 g/mol
InChI Key: USEXFCNJGSTLPE-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylpiperazine-2,5-dione is an organic compound with the molecular formula C11H12N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpiperazine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-6-phenylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpiperazine-2,5-dione: A similar compound with two methyl groups on the piperazine ring.

    6-Phenylpiperazine-2,5-dione: A compound with a phenyl group on the piperazine ring but lacking the methyl group.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-methyl-6-phenylpiperazine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c1-7-10(14)13-9(11(15)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,15)(H,13,14)

InChI Key

USEXFCNJGSTLPE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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